molecular formula C14H19Cl2N3 B7983013 4-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

4-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B7983013
M. Wt: 300.2 g/mol
InChI Key: JVIOUNQVHPUDBV-UHFFFAOYSA-N
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Description

4-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a phenyl-imidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both imidazole and piperidine rings in its structure contributes to its unique chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the imidazole or piperidine rings.

    Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways . The piperidine ring can also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to the combination of the imidazole and piperidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-(5-phenyl-1H-imidazol-2-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.2ClH/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12;;/h1-5,10,12,15H,6-9H2,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIOUNQVHPUDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(N2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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